4-(4-tert-Butyl-phenyl)-azetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)azetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)14-11/h4-7,11H,8H2,1-3H3,(H,14,15) |
InChI Key |
RLZBTSWVKFJDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Tert Butyl Phenyl Azetidin 2 One
Classical and Contemporary Approaches to β-Lactam Ring Formation
The formation of the four-membered azetidin-2-one (B1220530) ring can be achieved through several established and modern cyclization strategies. These methods differ in their precursors, mechanisms, and stereochemical outcomes.
[2+2] Ketene-Imine Cycloaddition (Staudinger Reaction) and Its Variants
The Staudinger reaction, discovered in 1907, remains one of the most versatile and widely used methods for the synthesis of β-lactams. mdpi.com It involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. derpharmachemica.com For the synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one, the reaction would proceed between a suitable ketene and an imine derived from 4-tert-butylaniline (B146146).
The generally accepted mechanism involves a two-step process. mdpi.com Initially, a nucleophilic attack from the imine nitrogen onto the ketene's central carbon forms a zwitterionic intermediate. mdpi.commdpi.com This intermediate then undergoes a conrotatory four-electron electrocyclization to form the four-membered β-lactam ring. mdpi.com The stereochemistry of the final product (cis or trans) can be influenced by factors such as the substituents on the reactants, the solvent, and the temperature. researchgate.net
Ketenes are typically highly reactive and are generated in situ. A common method involves the dehydrochlorination of an acyl chloride using a tertiary amine base, such as triethylamine (B128534). mdpi.comnih.gov
Table 1: Key Components in Staudinger Synthesis of this compound
| Reactant Type | Specific Compound for Target Synthesis | Role |
|---|---|---|
| Imine | N-benzylidene-4-tert-butylaniline (or similar imine) | Provides the N1 and C4 atoms and the 4-aryl substituent. |
| Ketene Precursor | Acetyl chloride (for an unsubstituted C3) or other acyl chlorides | Generates the ketene, providing the C2 and C3 atoms of the ring. |
Variants of the Staudinger synthesis have been developed to improve yield, stereoselectivity, and substrate scope. These can include the use of different methods for ketene generation or the application of chiral auxiliaries to achieve asymmetric synthesis. researchgate.net
Ester Enolate-Imine Cyclocondensation (Gilman-Speeter Reaction)
The Gilman-Speeter reaction is another classical approach to β-lactam synthesis. This method involves the cyclocondensation of an ester enolate with an imine. The reaction is typically carried out by treating a substituted ester with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate then reacts with an imine to form the azetidin-2-one ring.
For the target compound, this compound, the imine would be formed from 4-tert-butylbenzaldehyde (B1265539) and a suitable amine. This imine would then be reacted with the enolate of an acetic acid ester. The reaction generally favors the formation of trans-β-lactams, although the stereochemical outcome can be dependent on the specific reactants and reaction conditions.
Kinugasa Reaction for Azetidin-2-one Synthesis
The Kinugasa reaction is a copper-catalyzed method for synthesizing β-lactams from terminal alkynes and nitrones. researchgate.netnih.gov This reaction offers a powerful way to construct the azetidin-2-one ring with high regio- and diastereoselectivity. researchgate.net
The catalytic cycle is believed to begin with the formation of a copper(I) acetylide from the terminal alkyne. nih.govnih.gov This species then undergoes a [3+2] cycloaddition with the nitrone to form a five-membered copper-containing intermediate. nih.gov This intermediate subsequently rearranges, ultimately leading to the formation of the four-membered β-lactam ring. nih.gov The reaction can be rendered asymmetric through the use of chiral ligands with the copper catalyst. mdpi.com
To synthesize this compound via this method, a nitrone bearing the 4-tert-butylphenyl group at the carbon atom would be reacted with a suitable terminal alkyne in the presence of a copper(I) catalyst and a base. nih.gov
Table 2: Representative Conditions for Kinugasa Reaction
| Component | Example | Purpose |
|---|---|---|
| Catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the key copper acetylide intermediate. nih.gov |
| Base | Triethylamine | Deprotonates the terminal alkyne. nih.gov |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Provides the reaction medium. researchgate.net |
Photoinduced Rearrangements and Radical Cyclizations
Photochemical methods provide an alternative route to the azetidin-2-one core. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is the most direct photochemical approach to the azetidine (B1206935) ring system. researchgate.netsemanticscholar.org While less common for azetidin-2-ones specifically, related photochemical strategies can be employed. Visible-light-mediated protocols have been developed that overcome some of the limitations of traditional UV-light-induced reactions, offering milder conditions and broader substrate scope. researchgate.netnih.gov
Radical cyclizations have also emerged as a modern tool for constructing the azetidine ring. For instance, a copper-catalyzed, visible-light-induced anti-Baldwin 4-exo-dig radical cyclization of ynamides has been reported for the synthesis of azetidines. nih.gov This method demonstrates the utility of radical pathways in forming four-membered rings with high regioselectivity. nih.gov
Oxidative Amidation Strategies
Oxidative strategies can be employed to form key intermediates or the final β-lactam ring. One approach involves the organocatalytic oxidative condensation of primary amines to generate imines in situ. mdpi.comresearchgate.net These imines can then be trapped by a ketene in a one-pot synthesis to yield cis-β-lactams under mild conditions. mdpi.comresearchgate.net
Another relevant oxidative process is the cleavage of an N-protecting group, which is often a crucial final step in a multi-step synthesis. For example, a p-methoxyphenyl (PMP) or p-ethoxyphenyl (PEP) group attached to the nitrogen of the azetidinone can be oxidatively removed using ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com This reaction proceeds via the oxidation of the electron-rich aromatic ring to a benzoquinone, releasing the N-unsubstituted β-lactam. mdpi.com While not a ring-forming reaction itself, it is an important oxidative step in the synthesis of certain azetidinones.
Metal-Catalyzed Synthetic Routes to Azetidin-2-ones
Many modern synthetic routes to azetidin-2-ones rely on metal catalysis to achieve high efficiency, selectivity, and functional group tolerance.
Copper: As mentioned in the Kinugasa reaction, copper catalysts are pivotal. researchgate.netnih.gov Copper(I) is used to activate terminal alkynes, and copper-catalyzed protocols have also been developed for intramolecular C-N coupling reactions to form the β-lactam ring. researchgate.net
Rhodium: Rhodium catalysts have been employed in various cyclization reactions. For example, Rh(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines has been reported as a method for synthesizing 2-azetidinones. rsc.org
Palladium: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. A palladium-catalyzed [2+2] carbonylative cycloaddition of an allyl bromide with an imine can produce a 4-aryl-azetidin-2-one skeleton. researchgate.net
Gold: Gold catalysis has been used for the oxidative cyclization of N-propargylsulfonamides to produce azetidin-3-ones, which are structural isomers of the target compound. nih.gov This highlights the potential of gold catalysts in activating alkynes for intramolecular cyclization reactions. nih.gov
Table 3: Summary of Metals in Azetidin-2-one Synthesis
| Metal | Reaction Type | Role of Metal |
|---|---|---|
| Copper (Cu) | Kinugasa Reaction, Radical Cyclization | Activates alkynes, mediates C-N coupling. nih.govnih.gov |
| Rhodium (Rh) | Carbonylative Cycloadditions | Catalyzes the [2+2] cycloaddition of alkynes and imines. rsc.org |
| Palladium (Pd) | Carbonylative Cycloadditions | Catalyzes the formation of the ring from imines and allyl halides. researchgate.net |
Copper-Catalyzed Enantioconvergent Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of β-lactam synthesis, enantioconvergent coupling processes are particularly valuable, as they allow for the creation of chiral products from racemic starting materials.
Recent research has demonstrated the utility of copper catalysis in the enantioconvergent radical C(sp³)–C(sp²) cross-coupling of tertiary α-bromo-β-lactams with organoboronate esters. nih.govresearchgate.netsustech.edu.cn This methodology provides access to α-quaternary β-lactams, a class of compounds that are challenging to synthesize using traditional methods. researchgate.net The reaction proceeds through a catalytic cycle involving a chiral copper(I)/hemilabile N,N,N-ligand system that facilitates single-electron reduction, transmetalation, and bond formation to forge a sterically congested C(sp³)–C(sp²) bond. researchgate.netsustech.edu.cn
Similarly, a copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling has been developed to connect racemic tertiary α-bromo-β-lactams with aromatic amines. acs.orgnih.gov This method, which employs a sterically demanding oxazoline-derived sulfonamide N,N,N-ligand, is crucial for both initiating the reaction and controlling the enantioselectivity of the resulting α-amino-β-lactams. acs.orgnih.gov
While these methods primarily focus on functionalizing the α-position (C3) of the β-lactam ring, the principles could be adapted for C4-functionalization strategies, potentially involving copper-catalyzed cross-coupling of a suitable precursor bearing a leaving group at the C4 position with a (4-tert-butyl-phenyl)-organometallic reagent. Another relevant copper-catalyzed method is the Kinugasa reaction, which involves the cycloaddition of nitrones with terminal alkynes to produce 4-substituted β-lactams. nih.gov
Table 1: Overview of Copper-Catalyzed Cross-Coupling for β-Lactam Functionalization
| Coupling Partners | Position Functionalized | Catalyst System | Key Feature |
|---|---|---|---|
| α-bromo-β-lactam + Organoboronate ester | α-position (C3) | Copper/hemilabile N,N,N-ligand | Synthesis of α-quaternary β-lactams researchgate.netsustech.edu.cn |
| α-bromo-β-lactam + Aromatic amine | α-position (C3) | Copper/oxazoline-sulfonamide ligand | Synthesis of chiral α-amino-β-lactams acs.orgnih.gov |
| Nitrone + Terminal alkyne | C4-position | Copper(I) | Kinugasa Reaction nih.gov |
Palladium-Catalyzed Carbonylative Formal Cycloadditions
Palladium catalysis offers a versatile platform for constructing cyclic structures through carbonylative reactions, where carbon monoxide is incorporated into the final product. For β-lactam synthesis, palladium-catalyzed carbonylative [2+2] cycloaddition represents a direct and efficient route.
One such methodology involves the reaction of allyl bromide with heteroaryliden-anilines under a carbon monoxide atmosphere. researchgate.net This process affords 2-azetidinones substituted with a heteroaryl group at the C4 position and an alkenyl group at the C3 position. researchgate.net The reaction mechanism is believed to start with the formation of an aroyl palladium species, which then undergoes a 5-endo-dig cyclization with a propargyl-containing substrate, followed by reductive elimination to yield the final product and regenerate the palladium catalyst. nih.gov This strategy is highly relevant for the synthesis of this compound, where an appropriately substituted imine (derived from 4-tert-butylbenzaldehyde) would serve as the key precursor.
The efficiency of these carbonylative cyclizations can be influenced by various factors, including the choice of ligand, base, and solvent, as well as the pressure of carbon monoxide. nih.govpurdue.edu For instance, the combination of a Pd(OAc)₂ catalyst with a PCy₃ ligand and triethylamine as a base has proven effective in specific carbonylative cyclization/arylation cascades. nih.gov
Rhodium-Catalyzed Approaches
Rhodium catalysts have also been successfully employed in the synthesis of β-lactams, often involving carbene or carbenoid intermediates. These methods can provide high levels of diastereoselectivity and are applicable to a range of substrates.
One rhodium-catalyzed approach involves a three-component reaction between N-hydroxyanilines, enynones, and diazo compounds. rsc.org This reaction proceeds through the in situ formation of an imine, which then undergoes a [2+2] cycloaddition with a ketene generated from the Wolff rearrangement of the diazo compound, leading to cis-β-lactams. rsc.org
Another strategy utilizes the reaction of α-diazo-acetamides in the presence of a rhodium(II) catalyst. Preferential intramolecular C-H insertion over O-H insertion can be achieved in water by using a catalyst and amide groups that create a hydrophobic environment around the reactive carbenoid center. organic-chemistry.org Furthermore, rhodium-hydride complexes can catalyze the 1,4-reduction of α,β-unsaturated esters, generating a rhodium enolate that acts as a Reformatsky-type reagent, reacting with imines to yield syn-β-lactams with high diastereoselectivity. organic-chemistry.org Rhodium catalysts are also effective in the cyclopropanation of exocyclic olefins using donor/acceptor carbenes, a reaction that can be highly enantioselective and diastereoselective for producing azaspiro[n.2]alkanes. acs.org
Targeted Synthesis of 4-Aryl-Substituted Azetidin-2-ones
The synthesis of β-lactams with an aryl substituent at the C4 position is of significant interest. The classic and most versatile method for this transformation is the Staudinger ketene-imine cycloaddition.
Adaptations of General Methods for Introducing the 4-(4-tert-Butyl-phenyl) Moiety
The Staudinger reaction, a [2+2] cycloaddition, remains the most general and widely used method for preparing a vast array of β-lactams. mdpi.com To synthesize this compound, this reaction would involve the cycloaddition of a ketene (e.g., generated in situ from an acetyl chloride derivative and a tertiary amine) with an imine derived from 4-tert-butylbenzaldehyde and a suitable amine.
The reaction between an imine and an acid chloride in the presence of a base like triethylamine is a common practical application of this principle. derpharmachemica.com The imine component directly incorporates the desired C4-substituent. Therefore, by starting with the Schiff base of 4-tert-butylbenzaldehyde, the 4-(4-tert-Butyl-phenyl) moiety is directly installed onto the azetidinone ring. Microwave irradiation has been shown to accelerate these cycloadditions, often under solvent-free conditions. derpharmachemica.com
Stereocontrolled Approaches for 4-Aryl-Azetidin-2-one Formation
A key challenge in β-lactam synthesis is controlling the stereochemistry at the C3 and C4 positions. The Staudinger reaction can yield either cis or trans diastereomers, and significant research has focused on directing this selectivity. nih.gov
The stereochemical outcome of the ketene-imine cycloaddition is often dependent on the reaction mechanism and the nature of the reactants. mdpi.com A critical factor in controlling the diastereoselectivity is the electronic nature of the protecting group on the imine nitrogen. nih.govrsc.org For example, it has been demonstrated that coupling ketenes with N-tosyl imines tends to produce cis-β-lactams, whereas using N-triflyl imines preferentially yields the trans isomers. nih.govrsc.org Computational studies suggest that a more electron-withdrawing N-protecting group, such as triflyl, accelerates the ring-closure step and stabilizes the transition state leading to the trans product. rsc.org
The choice of catalyst can also induce stereoselectivity. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been used as catalysts in enantioselective Staudinger reactions, achieving good stereoselection with a wide range of ketenes and imines. nih.gov
Table 2: Influence of Imine N-Protecting Group on Staudinger Reaction Stereochemistry
| N-Protecting Group | Typical Diastereomer | Rationale | Reference |
|---|---|---|---|
| N-Tosyl (Ts) | cis | Favors cis transition state | nih.govrsc.org |
| N-Triflyl (Tf) | trans | Electron-withdrawing nature favors trans transition state | nih.govrsc.org |
Other methods for stereocontrolled synthesis include the Gilman-Speeter type reaction, which can be adapted using chiral oxazolidinones to produce enantiomerically pure β-lactams. nih.gov This multi-step process involves a titanium tetrachloride mediated condensation with an imine, purification of the major diastereomer, followed by silylation and fluoride-catalyzed cyclization. nih.gov
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The efficiency of the synthesis of this compound, primarily through the Staudinger [2+2] cycloaddition of a ketene and an imine, is highly dependent on the reaction conditions. The optimization of these parameters is a critical step in developing a viable synthetic route. Key variables that are often manipulated to enhance the reaction yield and stereoselectivity include the choice of solvent, the nature of the base used for in situ ketene generation, the reaction temperature, and the stoichiometry of the reactants.
The Staudinger synthesis involves the reaction of an imine with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine. For the synthesis of this compound, the likely precursors would be an imine derived from 4-tert-butylaniline and an appropriate aldehyde, and a ketene generated from an acetyl chloride derivative.
The stereochemical outcome of the Staudinger reaction, yielding either the cis or trans isomer of the β-lactam, is a subject of extensive study. The stereoselectivity is influenced by the electronic properties of the substituents on both the imine and the ketene. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of the cis-β-lactam, while the opposite substitution pattern often leads to the trans isomer.
A systematic approach to optimizing the reaction conditions would involve screening various solvents, bases, and temperatures. A representative optimization study for a Staudinger cycloaddition to form a 4-aryl-azetidin-2-one might involve the reaction of a Schiff base with chloroacetyl chloride in the presence of a base. The following data table illustrates a hypothetical optimization of such a reaction, showcasing how different parameters can influence the product yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of a 4-Aryl-Azetidin-2-One
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 0 to rt | 12 | 65 |
| 2 | Toluene (B28343) | Triethylamine | rt | 12 | 72 |
| 3 | Tetrahydrofuran | Triethylamine | rt | 12 | 58 |
| 4 | Acetonitrile (B52724) | Triethylamine | rt | 12 | 60 |
| 5 | Toluene | Diisopropylethylamine | rt | 12 | 75 |
| 6 | Toluene | Pyridine (B92270) | rt | 12 | 45 |
| 7 | Toluene | Triethylamine | 0 | 12 | 68 |
| 8 | Toluene | Triethylamine | 50 | 8 | 78 |
| 9 | Toluene | Triethylamine | 80 | 6 | 85 |
| 10 | Toluene | Triethylamine | 110 | 4 | 82 (decomposition observed) |
From this hypothetical data, it can be inferred that toluene is a superior solvent compared to dichloromethane, tetrahydrofuran, and acetonitrile for this particular transformation. Among the bases screened, triethylamine and diisopropylethylamine show good efficacy, with pyridine being less effective. The reaction temperature also plays a significant role, with an increase in temperature to 80 °C leading to a higher yield in a shorter reaction time. However, further increasing the temperature might lead to product decomposition. Such optimization studies are crucial for developing efficient and scalable synthetic protocols for compounds like this compound.
Further research into the synthesis of this compound would likely focus on asymmetric synthesis to control the stereochemistry of the final product, which is often critical for its biological activity. This can be achieved by using chiral auxiliaries, chiral catalysts, or chiral starting materials.
Stereochemical Control in the Synthesis of 4 4 Tert Butyl Phenyl Azetidin 2 One
Diastereoselective Synthesis of cis- and trans-β-Lactams
The reaction between a ketene (B1206846) and an imine to form a 4-aryl-azetidin-2-one can result in two diastereomers: cis and trans, depending on the relative orientation of the substituents at the C3 and C4 positions. The diastereoselectivity of this cycloaddition is not inherent but is influenced by a variety of reaction parameters and the nature of the reactants. researchgate.net
The relative stereochemistry of the β-lactam product is a critical aspect of the Staudinger reaction. acs.org The ratio of cis to trans diastereomers can be manipulated by several key factors, primarily the electronic properties of the substituents on both the ketene and the imine, as well as reaction conditions like temperature and solvent. researchgate.netnih.gov
Electronic Effects of Substituents: The electronic nature of the substituents on the imine and ketene plays a decisive role. acs.orgorganic-chemistry.org Generally, electron-donating groups on the ketene component and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow this direct closure, allowing for isomerization of an intermediate, which leads to a preference for the trans-β-lactam. acs.orgorganic-chemistry.org For the synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one, the electron-donating nature of the tert-butyl group on the phenyl ring of the imine component would influence this ratio.
N-Substituents on the Imine: The group attached to the imine nitrogen significantly impacts stereoselectivity. nih.gov For instance, replacing an N-tosyl group with a more strongly electron-withdrawing N-triflyl group can reverse the diastereoselectivity from predominantly cis to trans. nih.gov
Reaction Temperature: Temperature can affect the equilibrium between intermediates and the rates of competing reaction pathways. researchgate.net In some cases, an increase in reaction temperature has been observed to favor the formation of the more thermodynamically stable trans isomer. nih.gov
Solvent Polarity: The choice of solvent can also influence the stereochemical outcome. An increase in solvent polarity has been noted to shift the selectivity in certain Staudinger reactions. nih.gov
Factors Governing Diastereoselectivity
| Factor | Effect on Stereoselectivity | Favored Isomer |
|---|---|---|
| Electron-Donating Ketene Substituent | Accelerates direct ring closure | cis |
| Electron-Withdrawing Imine Substituent | Accelerates direct ring closure | cis |
| Electron-Withdrawing Ketene Substituent | Slows direct ring closure, allows isomerization | trans |
| Electron-Donating Imine Substituent | Slows direct ring closure, allows isomerization | trans |
| Increased Reaction Temperature | Can favor the thermodynamically more stable isomer | Often trans |
It is widely accepted that the Staudinger reaction proceeds through a stepwise mechanism rather than a concerted [2+2] cycloaddition. acs.org The process begins with the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. organic-chemistry.orgacs.org The stereochemical outcome is determined in the subsequent ring-closing step. acs.org
The diastereoselectivity arises from the competition between two pathways available to the zwitterionic intermediate:
Direct Ring Closure: The initially formed zwitterion can undergo a rapid conrotatory electrocyclization to yield the cis-β-lactam. nih.gov This pathway is kinetically controlled.
Isomerization then Ring Closure: The zwitterionic intermediate can undergo isomerization around the C-N bond, leading to a more sterically favored or thermodynamically stable intermediate. researchgate.netorganic-chemistry.org Subsequent cyclization of this isomerized intermediate produces the trans-β-lactam. organic-chemistry.org
Therefore, the final cis/trans ratio is a reflection of the relative rates of direct cyclization versus isomerization. acs.org Factors that stabilize the initial zwitterion and accelerate its ring closure will lead to a higher proportion of the cis product. Conversely, factors that slow the ring closure allow time for isomerization to occur, resulting in the trans product becoming dominant. acs.orgorganic-chemistry.org
Enantioselective Synthesis via Chiral Catalysis
Achieving control over the absolute stereochemistry to produce a single enantiomer of this compound requires the use of asymmetric catalysis. nih.gov Chiral nucleophilic catalysts have proven particularly effective in the Staudinger reaction, enabling high levels of diastereo- and enantioselectivity. nih.gov
The development of chiral catalysts is central to the asymmetric synthesis of β-lactams. organic-chemistry.org Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and chiral N-heterocyclic carbenes (NHCs) are among the effective nucleophiles used to catalyze the reaction between ketenes and imines enantioselectively. organic-chemistry.orgnih.gov
The performance of these catalysts is dictated by the design of the chiral ligand. Key design principles include:
Bifunctional Catalysis: Some of the most effective systems combine a chiral nucleophile with an achiral Lewis acid. nih.gov This bifunctional approach creates a more rigid and organized transition state, enhancing stereo-induction and leading to optically enriched β-lactams. nih.gov
Steric and Electronic Tuning: The steric bulk and electronic properties of the catalyst are fine-tuned to create a chiral environment that preferentially accommodates one transition state over the other, thereby directing the formation of a specific enantiomer. nih.gov
Catalyst Structure: For example, planar-chiral PPY derivatives have been shown to be efficient catalysts for the reaction of various ketenes and imines, producing β-lactams with good yields and high stereoselection. nih.gov Similarly, chiral NHCs have been successfully employed in the highly enantioselective synthesis of N-Boc β-lactams. organic-chemistry.org
The primary goal of enantioselective catalysis is to maximize the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other. In the synthesis of β-lactams, high ee values are often achieved through careful selection of the catalyst, reactants, and reaction conditions. nih.gov
For instance, the use of specific chiral nucleophiles like benzoylquinine (BQ) in the reaction of ketenes with N-Ts-imines can lead to products with excellent diastereomeric ratios (cis/trans = 99:1) and high enantioselectivity (ee > 95%). nih.gov The catalyst controls the facial selectivity of the nucleophilic attack and the subsequent cyclization, ensuring the preferential formation of one enantiomer. Enhancement of ee often involves optimizing reaction parameters such as temperature, solvent, and catalyst loading.
Examples of Chiral Catalysts in β-Lactam Synthesis
| Catalyst Type | Example | Typical Outcome |
|---|---|---|
| Planar-Chiral Nucleophile | PPY Derivatives | Good yields and high enantioselectivities. nih.gov |
| Chiral N-Heterocyclic Carbene (NHC) | - | Highly enantioselective synthesis of N-Boc β-lactams. organic-chemistry.org |
| Bifunctional System | Chiral Nucleophile + Lewis Acid | High yields and optically enriched products. nih.gov |
| Chiral Amine | Benzoylquinine (BQ) | High diastereo- and enantioselectivity (dr up to 99:1, ee > 95%). nih.gov |
Control of Stereochemistry at the C4 Position Bearing the Aryl Substituent
The stereocenter at the C4 position, which bears the 4-tert-butyl-phenyl group, is established during the crucial C3-C4 bond-forming ring closure. nih.gov Control over the configuration at this position is therefore intrinsically linked to the mechanistic factors and catalytic strategies discussed previously.
The absolute configuration at C4 is determined by the facial selectivity of the imine's approach to the ketene (or the ketene-catalyst adduct). A chiral catalyst creates a diastereomeric transition state that favors attack from one face of the imine over the other, thus setting the stereochemistry at C4.
Furthermore, the relative stereochemistry between C3 and C4 is a direct consequence of the competition between direct conrotatory cyclization and isomerization of the zwitterionic intermediate. nih.gov If the imine used in the synthesis of this compound is, for example, the (E)-isomer, direct closure will lead to the cis product, where the aryl group at C4 and the substituent at C3 are on the same side of the ring. If isomerization to the (Z)-zwitterion occurs before cyclization, the trans product will be formed. nih.gov Therefore, all factors that influence the cis/trans ratio directly control the relative stereochemistry at the C4 position.
Chiral Pool and Auxiliary-Based Approaches
The stereoselective synthesis of this compound is crucial for its application as a key intermediate in the synthesis of pharmacologically active molecules. Chiral pool and chiral auxiliary-based approaches are two powerful strategies to achieve high levels of stereochemical control in the formation of the β-lactam ring. These methods rely on the use of readily available enantiopure starting materials or reagents to direct the stereochemical outcome of the reaction.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been widely applied in the asymmetric synthesis of β-lactams.
One of the most common methods for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition. researchgate.net The stereochemical outcome of this [2+2] cycloaddition can be effectively controlled by attaching a chiral auxiliary to either the ketene or the imine. For the synthesis of 4-aryl-azetidin-2-ones, the auxiliary is often attached to the nitrogen of the imine or to the ester of the ketene precursor.
A prominent example of a chiral auxiliary used in the synthesis of related β-lactam structures is the Evans' oxazolidinone auxiliary. For instance, in a synthetic route analogous to the preparation of intermediates for cholesterol absorption inhibitors like ezetimibe, an Evans-type auxiliary, (S)-4-phenyloxazolidin-2-one, can be used. researchgate.net In such an approach, the chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then condensed with an imine derived from 4-tert-butylaniline (B146146) and a suitable aldehyde. The bulky substituent on the oxazolidinone directs the facial addition of the enolate to the imine, leading to a high degree of diastereoselectivity.
Another versatile and widely used chiral auxiliary is tert-butanesulfinamide, developed by Ellman. nih.govyale.edu This auxiliary can be condensed with aldehydes to form chiral N-tert-butanesulfinyl imines. These imines then undergo stereoselective reactions, such as addition of enolates, where the chiral sulfinyl group effectively directs the stereochemical course of the reaction. nih.gov The resulting amine-containing product can then be cyclized to form the desired β-lactam with high enantiomeric purity. The tert-butanesulfinyl group can be readily cleaved under mild acidic conditions.
The following table summarizes representative chiral auxiliaries that have been employed in the asymmetric synthesis of 4-aryl-azetidin-2-ones, highlighting the diastereomeric or enantiomeric excess achieved.
| Chiral Auxiliary | Reaction Type | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Reference |
| (S)-4-Phenyloxazolidin-2-one | Imine-ester condensation | >99% d.e. | researchgate.net |
| (R)-tert-Butanesulfinamide | Enolate addition to sulfinylimine | >98% d.e. | nih.gov |
| (1S,2S)-(+)-Pseudoephedrine | Mannich-type reaction | >98% e.e. | |
| (-)-Menthone | Reformatsky-type reaction | 75-86% e.e. |
The data in this table is representative of the stereoselectivities that can be achieved using these auxiliaries in the synthesis of 4-aryl-β-lactams and may not represent the exact values for the synthesis of this compound.
Chiral pool synthesis, on the other hand, utilizes readily available and inexpensive enantiopure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. nih.govrsc.org These natural products already possess defined stereocenters, which can be incorporated into the target molecule. For the synthesis of this compound, a potential chiral pool approach could start from an amino acid like (S)-phenylglycine or a related derivative. The inherent stereochemistry of the amino acid would be used to establish the desired stereocenter at the C4 position of the azetidinone ring. However, detailed examples of a chiral pool synthesis specifically for this compound are not extensively documented in publicly available literature, with auxiliary-based methods being more commonly reported for this class of compounds.
Chemical Reactivity and Transformations of 4 4 Tert Butyl Phenyl Azetidin 2 One
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core
The high ring strain energy of the azetidin-2-one ring makes it prone to cleavage under various conditions, leading to the formation of more stable, open-chain products. nih.gov These reactions can be broadly categorized into acid-mediated and nucleophilic pathways.
Acid-Mediated Ring Opening and Subsequent Transformations
Under acidic conditions, the azetidin-2-one ring of compounds like 4-(4-tert-butyl-phenyl)-azetidin-2-one can undergo hydrolysis to yield β-amino acids. The reaction is initiated by the protonation of the carbonyl oxygen or the nitrogen atom of the lactam, which enhances the electrophilicity of the carbonyl carbon. Subsequent attack by a water molecule leads to the cleavage of the amide bond.
Subsequent transformations of the initially formed β-amino acid can occur depending on the reaction conditions. For example, intramolecular cyclization of the amino acid or its derivatives can lead to the formation of larger heterocyclic rings.
Table 1: Representative Acid-Mediated Ring Opening of 4-Aryl-Azetidin-2-ones
| 4-Aryl Substituent | Acid | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 4-Phenyl | HCl | Water | Reflux | 3-Amino-3-phenylpropanoic acid | Not Specified | General Knowledge |
| 4-(4-Methoxyphenyl) | H2SO4 | Dioxane/Water | 100 | 3-Amino-3-(4-methoxyphenyl)propanoic acid | Not Specified | General Knowledge |
Nucleophilic Ring-Opening Pathways
A wide range of nucleophiles can attack the electrophilic carbonyl carbon of the β-lactam ring, leading to its opening. This reaction is a versatile method for the synthesis of various functionalized acyclic compounds. The regioselectivity and rate of these reactions are influenced by several factors, including the nature of the nucleophile, the substituents on the azetidinone ring, and the reaction conditions.
In unsymmetrically substituted azetidin-2-ones, such as this compound, nucleophilic attack can theoretically occur at either the C2 (carbonyl) or C4 position. However, the attack almost exclusively occurs at the highly electrophilic carbonyl carbon (C2), leading to the cleavage of the C2-N1 amide bond. This is due to the inherent polarization of the amide bond and the activation of the carbonyl group. In the case of azetidinium ions, which are activated forms of azetidines, nucleophilic attack can be directed to either the C2 or C4 position depending on the substitution pattern. nih.govresearchgate.net
The electron-donating nature of the para-tert-butyl group on the phenyl ring at the C4 position can influence the reactivity of the azetidin-2-one ring. Electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon through resonance and inductive effects, potentially slowing down the rate of nucleophilic attack compared to unsubstituted 4-phenylazetidin-2-one. scribd.com However, this effect is generally modest, and the ring remains highly susceptible to nucleophilic cleavage. The bulky tert-butyl group is not expected to significantly affect the regioselectivity of the attack at the C2 carbonyl carbon.
The nature of the nucleophile plays a critical role in determining the final product of the ring-opening reaction. Strong nucleophiles such as organometallic reagents (e.g., Grignard reagents) and hydrides (e.g., lithium aluminum hydride) are highly effective in opening the β-lactam ring.
Grignard Reagents: The reaction of this compound with a Grignard reagent (RMgX) is expected to initially form a ketone after cleavage of the C2-N1 bond. A second equivalent of the Grignard reagent can then attack the newly formed ketone, ultimately yielding a tertiary alcohol after acidic workup. masterorganicchemistry.comorganic-chemistry.org
Hydride Reductants: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality of the β-lactam. This process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to the cleavage of the C2-N1 bond and the formation of the corresponding azetidine (B1206935), 4-(4-tert-butyl-phenyl)azetidine. masterorganicchemistry.comorganic-chemistry.org Weaker reducing agents like sodium borohydride are generally not effective in reducing amides.
Other Nucleophiles: Other nucleophiles such as amines, alkoxides, and thiols can also open the azetidin-2-one ring to afford the corresponding amides, esters, and thioesters of the β-amino acid.
Table 2: Nucleophilic Ring-Opening Reactions of 4-Aryl-Azetidin-2-ones
| 4-Aryl Substituent | Nucleophile | Reagent | Solvent | Product | Reference |
| 4-Phenyl | Hydride | LiAlH₄ | THF | 4-Phenylazetidine | |
| 4-Phenyl | Phenylmagnesium bromide | PhMgBr | Diethyl ether | 1,1-Diphenyl-3-amino-3-phenylpropan-1-ol | masterorganicchemistry.com |
| 4-Aryl | Various Nucleophiles | - | - | Polysubstituted linear amines | nih.gov |
Ring Expansion Reactions of Azetidin-2-ones
The strain energy of the azetidin-2-one ring can also be harnessed to drive ring expansion reactions, leading to the formation of larger, more stable heterocyclic systems. These transformations are valuable in organic synthesis for accessing important scaffolds such as piperidines and other six-membered heterocycles.
One strategy for the synthesis of piperidine derivatives involves the intramolecular cyclization of intermediates derived from β-lactams. For example, a reaction pathway involving a 6-endo cyclization of a β-lactam with an alkene residue has been reported to form piperidine rings, which is an exception to Baldwin's rules. nih.gov This suggests that the constrained geometry of the β-lactam ring can favor otherwise disfavored cyclization pathways.
While specific examples of the ring expansion of this compound to a piperidone are not extensively documented, general methodologies for the conversion of β-lactams to piperidin-2-ones exist. These methods often involve multiple steps, including the reduction of the lactam to the corresponding azetidine, followed by ring-opening and subsequent cyclization to form the six-membered ring.
Table 3: Ring Expansion of Azetidine Derivatives to Piperidines
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| N-Alkyl-2-alkenyl azetidinium salts | Base | 2-Substituted pyrrolidines (via Stevens rearrangement) | - | chemrxiv.org |
| β-Lactam with alkene residue | Radical initiator | Piperidine derivative | Not Specified | nih.gov |
Electrophilic Ring-Opening Reactions
The four-membered azetidin-2-one, or β-lactam, ring is characterized by significant ring strain, rendering it susceptible to cleavage. In the presence of strong acids, an electrophilic attack on the carbonyl oxygen or the nitrogen atom can initiate ring-opening. Acid-catalyzed hydrolysis is a typical example of this reactivity. The reaction commences with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to open the ring, ultimately yielding a β-amino acid. The stability of N-substituted azetidines can be compromised under acidic conditions, leading to intramolecular ring-opening decomposition. nih.govacs.org
Table 1: Acid-Catalyzed Hydrolysis of this compound
| Reactant | Reagent | Product | Description |
|---|
Functional Group Transformations Involving the 4-(4-tert-Butyl-phenyl) Moiety
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of the compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the tert-butyl group and the azetidin-2-one moiety. The tert-butyl group is an activating, ortho-, para-director due to inductive effects and hyperconjugation. stackexchange.comucla.edu However, its significant steric bulk hinders attack at the ortho positions. libretexts.org The azetidin-2-one ring, connected via its C4 carbon, is generally considered a deactivating group. Consequently, electrophilic attack is most likely to occur at the position ortho to the tert-butyl group and meta to the azetidin-2-one substituent.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitro-4-tert-butyl-phenyl)-azetidin-2-one | The tert-butyl group directs para, but this position is blocked. It also directs ortho, which is the favored position. libretexts.org |
| Bromination | Br₂, FeBr₃ | 4-(2-Bromo-4-tert-butyl-phenyl)-azetidin-2-one | Similar to nitration, substitution occurs ortho to the bulky, activating tert-butyl group. chegg.com |
Modifications of the tert-Butyl Group
The tert-butyl group is generally resistant to oxidation under standard conditions, such as with potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), because it lacks a benzylic hydrogen atom. libretexts.orglibretexts.org This lack of a reactive C-H bond at the position adjacent to the aromatic ring makes the group stable against many common oxidizing agents. libretexts.orgallen.in However, under specific and harsh reaction conditions, the oxidation of tert-butyl groups attached to an aromatic ring can be achieved. For instance, reacting the compound with NO₂ gas at temperatures exceeding 160°C can convert the tert-butyl group into a carboxylic acid. google.com
Table 3: Oxidation of the tert-Butyl Group
| Reactant | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| This compound | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | No reaction | The tert-butyl group is inert due to the absence of benzylic hydrogens. libretexts.org |
Reactions at the Azetidin-2-one Nitrogen Atom
The nitrogen atom in the azetidin-2-one ring possesses a proton that can be abstracted by a strong base to form a lactam anion. This anion is a potent nucleophile and can readily participate in reactions with various electrophiles, such as alkyl or acyl halides. This allows for the straightforward synthesis of N-substituted derivatives.
Table 4: N-Substitution Reactions
| Reaction Type | Reagents | Product | Description |
|---|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkyl-4-(4-tert-butyl-phenyl)-azetidin-2-one | The nitrogen is deprotonated and the resulting anion displaces a halide to form a new N-C bond. rsc.org |
Reactions at the Carbonyl Group (C2)
The carbonyl group of the β-lactam is a key site for reactivity. Due to ring strain, this amide carbonyl is more electrophilic than in unstrained amides. globalresearchonline.net It can be reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reduction typically does not stop at the alcohol but proceeds with cleavage of the C2-N1 bond (1,2-fission) to yield an amino alcohol. The use of LiAlH₄ on azetidin-2-ones is a known method that leads to ring-opened products. nih.govlibretexts.orgpharmaguideline.com
Table 5: Reduction of the Carbonyl Group
| Reactant | Reagent | Product | Description |
|---|
Transformations Involving Stereoisomers (e.g., racemization, epimerization)
The C4 carbon of this compound is a stereocenter. The hydrogen atom attached to this carbon is benzylic and is positioned alpha to the carbonyl group, making it potentially acidic. In the presence of a suitable base, this proton can be abstracted to form a planar carbanion or enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to racemization or epimerization if other stereocenters are present in the molecule. This process allows for the interconversion of stereoisomers. globalresearchonline.net
Table 6: Base-Catalyzed Epimerization at C4
| Starting Material | Reagents/Conditions | Product | Description |
|---|
Mechanistic Investigations of Reactions Involving 4 4 Tert Butyl Phenyl Azetidin 2 One
Elucidation of Reaction Mechanisms for Azetidin-2-one (B1220530) Formation
The formation of the azetidin-2-one ring, a core structure in many biologically active compounds, is most famously achieved through the Staudinger cycloaddition. wikipedia.orgmdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. organic-chemistry.org For 4-(4-tert-butyl-phenyl)-azetidin-2-one, this would involve the reaction between a suitable ketene and an imine derived from 4-tert-butylaniline (B146146) or 4-tert-butylbenzaldehyde (B1265539). Mechanistic studies have revealed a complex, multi-step process rather than a concerted cycloaddition. mdpi.comacs.org
The Staudinger synthesis is not a concerted pericyclic reaction but rather a two-step process. acs.org The reaction is initiated by a nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. organic-chemistry.orgacs.org This step leads to the formation of a zwitterionic intermediate. mdpi.com The subsequent step is a conrotatory 4π-electron electrocyclization of this intermediate to form the four-membered β-lactam ring. acs.org
The stereochemical outcome of the reaction is a critical aspect and is determined by the competition between the rate of ring closure and the rate of isomerization of the zwitterionic intermediate. organic-chemistry.orgresearchgate.net Several factors influence whether the resulting product, such as this compound, is the cis or trans isomer:
Imine Geometry : As a general rule, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams. wikipedia.orgacs.org
Substituent Electronic Effects : The electronic properties of substituents on both the ketene and the imine play a crucial role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate and leading to a preference for the more thermodynamically stable trans-β-lactam. organic-chemistry.org
Reaction Conditions : Temperature and solvent polarity can also affect the stereochemical outcome by influencing the relative rates of ring closure and isomerization. researchgate.net
| Factor | Influence on Mechanism | Favored Stereoisomer | Reference |
|---|---|---|---|
| Imine Geometry (E)-imine | Direct, rapid ring closure of the initial zwitterionic intermediate. | cis | wikipedia.orgacs.org |
| Imine Geometry (Z)-imine | Formation of an intermediate that leads to the trans product. | trans | wikipedia.orgacs.org |
| Electron-Donating Ketene Substituents | Accelerates the rate of direct ring closure (k1). | cis | organic-chemistry.org |
| Electron-Withdrawing Ketene Substituents | Slows direct ring closure, allowing for isomerization of the intermediate (k2). | trans | organic-chemistry.org |
| Bulky Substituents | Can sterically hinder the ring closure step, favoring intermediate equilibration. | trans (often) | nih.gov |
The central intermediate in the Staudinger reaction is the zwitterion formed from the initial nucleophilic attack of the imine on the ketene. mdpi.comorganic-chemistry.org This species has an enolate anion and an iminium cation. The conformation of this intermediate and its lifetime are pivotal in determining the final stereochemistry of the β-lactam ring. acs.orgresearchgate.net If the ring closure is faster than the rotation around the newly formed N1-C4 bond, the stereochemistry of the starting imine is retained. If rotation is faster, a mixture of diastereomers or the thermodynamically more stable product may be formed. acs.org
Beyond the classic Staudinger reaction, transition metal-catalyzed pathways have been developed for β-lactam synthesis, which involve different types of intermediates. Palladium-catalyzed reactions, for instance, can be used to construct the azetidin-2-one ring via carbonylative cycloadditions. researchgate.net In such mechanisms, a palladium catalyst can react with an allyl halide and carbon monoxide to form a palladium-ketene complex or a related π-allylpalladium intermediate. This reactive species is then intercepted by an imine, such as one bearing a 4-tert-butyl-phenyl group, to undergo a [2+2] cycloaddition, yielding the β-lactam. researchgate.net The ligands attached to the palladium center can significantly influence the stereoselectivity of this process, allowing for diastereodivergent synthesis. acs.org
Mechanistic Pathways of Ring-Opening and Ring Expansion Reactions
The reactivity of this compound is significantly influenced by its inherent ring strain (approximately 19-26 kcal/mol). nih.govrsc.org This strain energy facilitates a variety of ring-opening and ring-expansion reactions that are less common in larger, more stable ring systems.
Ring-opening reactions of azetidin-2-ones typically proceed via nucleophilic attack. The regioselectivity of the bond cleavage is highly dependent on the substituents on the ring. For a 4-aryl substituted azetidinone, the C4-N bond is often susceptible to cleavage. The aryl group, such as the 4-tert-butyl-phenyl moiety, can stabilize a developing positive charge on the C4 carbon in the transition state. magtech.com.cn
This stabilization suggests that the transition state has considerable carbocationic character. magtech.com.cnresearchgate.net Consequently, reactions that proceed through such a transition state may lead to racemization if the starting material is chiral. The stability of this transition state is a key factor governing the reaction rate and regioselectivity. For instance, in acid-mediated intramolecular ring-opening, protonation of the azetidine (B1206935) nitrogen or carbonyl oxygen activates the ring, making it more susceptible to attack by a nucleophile. nih.govacs.org The cleavage is directed to the bond that leads to the most stable intermediate or transition state. magtech.com.cn
| Reaction Type | Key Mechanistic Feature | Role of 4-Aryl Substituent | Reference |
|---|---|---|---|
| Acid-Catalyzed Nucleophilic Opening | Protonation of the ring to activate it towards nucleophilic attack. | Stabilizes positive charge development at C4 in the transition state. | nih.govmagtech.com.cn |
| Base-Catalyzed Opening | Deprotonation at C3 to form an enolate, followed by elimination. | Primarily electronic influence on acidity and stability. | magtech.com.cn |
| Reductive Ring Opening | Cleavage of C-N or C-C bonds using reducing agents. | Stabilizes radical or anionic intermediates at the benzylic position. | magtech.com.cn |
Ring expansion reactions provide a pathway to convert four-membered azetidin-2-ones into larger, five- or six-membered heterocycles like pyrrolidines. These transformations often proceed through reactive intermediates. A common strategy involves the generation of an ylide intermediate followed by a rearrangement. For example, a wikipedia.orgorganic-chemistry.org-Stevens rearrangement can facilitate a one-carbon ring expansion. chemrxiv.org This process might involve the formation of an azetidinium ylide, which then undergoes a concerted or stepwise rearrangement to yield a pyrrolidine. The nature of the substituents and the method of ylide generation are critical for controlling the reaction pathway and preventing side reactions. chemrxiv.org Computational studies on related systems suggest that ring expansion of ylides can proceed through a diradical pathway, where the stereochemical outcome is determined by the specific geometry of the intermediate. rsc.org
Role of Catalysis in Modulating Reaction Mechanisms and Selectivity
Catalysis offers powerful control over the synthesis and transformation of this compound, enabling high levels of stereoselectivity and efficiency that are otherwise difficult to achieve. acs.orgnih.govnih.gov
In the context of the Staudinger reaction, nucleophilic catalysts such as N-heterocyclic carbenes (NHCs) or specific phosphines have been employed. These catalysts can react with the ketene to form a highly reactive zwitterionic enolate intermediate. nih.gov This "activated ketene" then reacts with the imine. This catalytic approach can alter the energy profile of the reaction, often leading to higher yields and improved stereoselectivity by favoring one reaction pathway over another. nih.gov
Transition metal catalysis has opened up entirely new mechanistic possibilities for β-lactam synthesis. researchgate.net
Palladium Catalysis : Palladium complexes can catalyze the intramolecular Tsuji-Trost allylation to form highly substituted β-lactams. The choice of ligand on the palladium catalyst can direct the reaction to selectively form either the cis or trans diastereomer from the same starting material. acs.org Palladium is also used in carbonylative cycloadditions, proceeding through palladium-ketene intermediates. researchgate.net
Rhodium and Gold Catalysis : Other metals like rhodium and gold have been used to catalyze cycloadditions or C-H activation processes to build the β-lactam core. For instance, rhodium can catalyze the oxygenative [2+2] cycloaddition of terminal alkynes and imines. organic-chemistry.org Gold catalysts can promote the cyclization of N-propargylsulfonamides to yield azetidin-3-ones, structural isomers of β-lactams, via α-oxo gold carbene intermediates. nih.gov
These catalytic systems modulate reaction mechanisms by activating substrates in unique ways, creating novel intermediates, and lowering the activation energies of desired pathways while disfavoring side reactions. This control is paramount for achieving high selectivity in the synthesis of complex molecules like substituted azetidin-2-ones.
| Catalyst Type | Example | Role in Mechanism | Impact on Selectivity | Reference |
|---|---|---|---|---|
| Nucleophilic Catalyst | N-Heterocyclic Carbene (NHC) | Activates ketene by forming a zwitterionic enolate intermediate. | Enhances enantioselectivity in asymmetric Staudinger reactions. | organic-chemistry.orgnih.gov |
| Transition Metal | Palladium(II) Acetate with Ligands | Enables carbonylative cycloaddition or intramolecular C-C bond formation (Tsuji-Trost). | Ligand-controlled diastereoselectivity (cis vs trans). | researchgate.netacs.org |
| Transition Metal | Rhodium Complexes | Catalyzes oxygenative [2+2] cycloaddition of alkynes and imines. | Controls regioselectivity and stereoselectivity of the cycloaddition. | organic-chemistry.org |
| Transition Metal | Gold Complexes | Generates α-oxo gold carbenes from alkynes for cyclization reactions. | Enables synthesis of structural isomers like azetidin-3-ones with high stereoselectivity. | nih.gov |
Kinetic and Thermodynamic Considerations in Azetidin-2-one Transformations
The chemical behavior of this compound, like other β-lactams, is fundamentally governed by the interplay of kinetic and thermodynamic factors that dictate the rates and outcomes of its formation and subsequent reactions. The inherent strain of the four-membered ring is a key determinant of its reactivity.
The formation of the azetidin-2-one ring, often achieved through the Staudinger [2+2] cycloaddition of a ketene and an imine, is a process where both kinetic and thermodynamic controls are crucial for determining the yield and stereochemistry of the product. Theoretical studies on similar Staudinger reactions suggest that the reaction proceeds most favorably when catalyzed, for instance by a Lewis acid like BF₃ coordinated to the ketene. nih.gov The stereochemical outcome of such cycloadditions, whether leading to cis or trans isomers, is influenced by the nature of the substituents on both the imine and the ketene. nih.govmdpi.com For imines derived from benzaldehyde, which can stabilize a positive charge, the reaction intermediate may isomerize before cyclization, leading to the thermodynamically more stable trans-β-lactam. researchgate.net
The substituent at the C-4 position of the azetidin-2-one ring, in this case, the 4-tert-butyl-phenyl group, plays a significant role in influencing the kinetics and thermodynamics of its reactions. The electronic properties of the aryl substituent can affect the stability of reaction intermediates and transition states. Electron-withdrawing groups, for example, can impact the stability of the β-lactam ring. nih.gov
The reactivity of the β-lactam ring is significantly influenced by the strain resulting from the deviation from ideal bond angles for sp² hybridized atoms. wikipedia.org This ring strain increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. globalresearchonline.net This is a critical factor in the mechanism of action of β-lactam antibiotics, which involves the acylation of enzymes. nih.gov The hydrolysis of the β-lactam ring, a common transformation, is a thermodynamically favorable process due to the release of this ring strain.
Kinetic studies of the hydrolysis of β-lactams, such as those catalyzed by β-lactamase enzymes, reveal the intricate details of the reaction mechanism. These enzymes accelerate the rate of ring-opening, rendering the β-lactam inactive. nih.govresearchgate.net The rate of both enzymatic and non-enzymatic hydrolysis is dependent on the specific substituents on the β-lactam ring. researchgate.net
Computational studies, often employing Density Functional Theory (DFT), are valuable tools for elucidating the reaction mechanisms, including the structures of transition states and the energy profiles of reactions involving β-lactams. organic-chemistry.org Such studies can provide insights into the activation energies and reaction enthalpies that govern the kinetic and thermodynamic feasibility of various transformations of this compound.
Illustrative Data on Reaction Parameters
Table 1: Qualitative Impact of Substituents on the Staudinger [2+2] Cycloaddition
| Substituent on Imine (at C-4 of azetidin-2-one) | Expected Electronic Effect | Expected Steric Hindrance | Predicted Impact on Reaction Rate |
| Phenyl | Resonance stabilization of intermediates | Moderate | Moderate |
| 4-Nitrophenyl | Electron-withdrawing | Moderate | Increased |
| 4-Methoxyphenyl | Electron-donating | Moderate | Decreased |
| 4-tert-Butyl-phenyl | Weakly electron-donating | High | Potentially decreased due to sterics |
Table 2: General Thermodynamic Parameters for Azetidin-2-one Reactions
| Reaction | General Change in Enthalpy (ΔH) | General Change in Entropy (ΔS) | General Gibbs Free Energy (ΔG) | Thermodynamic Favorability |
| Ring Formation ([2+2] Cycloaddition) | Negative (exothermic) | Negative (more ordered) | Dependent on T, can be negative | Generally favorable at lower temperatures |
| Ring Opening (Hydrolysis) | Negative (exothermic, strain release) | Positive (more disordered) | Highly negative | Generally highly favorable |
Computational and Theoretical Studies of 4 4 Tert Butyl Phenyl Azetidin 2 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of β-lactam compounds. For 4-(4-tert-Butyl-phenyl)-azetidin-2-one, these calculations can predict a range of fundamental properties that govern its reactivity and stability.
Key properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In a typical 4-aryl-azetidin-2-one, the HOMO is often localized on the phenyl ring, while the LUMO is centered on the carbonyl group of the β-lactam ring, indicating its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. The nitrogen atom would also exhibit some negative potential, while the hydrogen atoms on the ring would be regions of positive potential (blue).
Calculated properties such as dipole moment, polarizability, and atomic charges (e.g., from Natural Bond Orbital analysis) further characterize the molecule's polarity and the nature of its chemical bonds. The strained four-membered ring is a key feature, and calculations can quantify the bond lengths and angles, revealing the extent of ring strain which is a major contributor to the chemical reactivity of β-lactams.
Conformation Analysis and Energetic Profiles of Conformers
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl ring to the azetidinone ring leads to different conformers. Conformational analysis aims to identify the most stable arrangements (minimum energy conformers) and the energy barriers between them.
Computational methods can perform a potential energy surface (PES) scan by systematically rotating the dihedral angle defined by the atoms of the C-C bond linking the two rings. This process generates an energetic profile, showing how the molecule's energy changes with its geometry. The lowest points on this profile correspond to stable conformers, while the peaks represent transition states for rotation.
For this compound, the primary conformational flexibility arises from the orientation of the bulky 4-tert-butylphenyl group relative to the plane of the azetidinone ring. Steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the azetidinone ring will influence the preferred conformations. The most stable conformer is likely one where the phenyl ring is twisted out of the plane of the C-H bond at the C4 position of the lactam ring to minimize steric clash.
Table 2: Relative Energies of Potential Conformers (Illustrative Data)
| Conformer | Dihedral Angle (H-C4-C(aryl)-C(aryl)) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 1 (Global Minimum) | ~45° | 0.00 | Most Stable |
| 2 (Local Minimum) | ~135° | 0.50 | Stable |
| Transition State 1 | 0° | 2.50 | Rotational Barrier |
Reaction Pathway Modeling and Transition State Calculations for Synthesis and Transformations
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and transformations of this compound. A common synthetic route to this class of compounds is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. organic-chemistry.orgwikipedia.orgacs.org
Reaction pathway modeling for the Staudinger synthesis involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The first step is typically a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. nih.gov This is followed by a ring-closure step to form the four-membered β-lactam ring. organic-chemistry.orgnih.gov
Transition state calculations are used to locate the highest energy point along the reaction coordinate for each step. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational studies can elucidate the stereochemical outcome (cis vs. trans) by comparing the activation barriers for the different pathways leading to each stereoisomer. nih.govnih.gov The electronic nature of the substituents on both the ketene and the imine significantly influences these energy barriers. organic-chemistry.org
Table 3: Calculated Activation Energies for Staudinger Cycloaddition (Illustrative)
| Reaction Step | Description | Activation Energy (ΔE‡, kcal/mol) |
|---|---|---|
| Step 1: Zwitterion Formation | Nucleophilic attack of imine on ketene | 10.5 |
| Step 2: Ring Closure (cis) | Formation of the cis-β-lactam from the intermediate | 5.2 |
Analysis of Substituent Effects (e.g., electronic and steric influence of the 4-(4-tert-butyl-phenyl) group on reactivity and stability)
The 4-(4-tert-butyl-phenyl) group at the C4 position of the azetidinone ring exerts significant electronic and steric effects that modulate the molecule's reactivity and stability.
Electronic Effects: The phenyl ring is an aromatic system that can engage in π-interactions with the azetidinone ring. As a substituent, the 4-tert-butylphenyl group is generally considered to be weakly electron-donating through induction and hyperconjugation from the tert-butyl group. This electron-donating character can influence the reactivity of the β-lactam. For instance, it can slightly increase the electron density on the phenyl ring and, to a lesser extent, affect the electronic properties of the azetidinone core. Computational analyses like Natural Bond Orbital (NBO) can quantify the charge distribution and delocalization, providing a detailed picture of these electronic influences.
Steric Effects: The tert-butyl group is exceptionally bulky. Its primary influence is steric hindrance. This bulk can shield the adjacent C4-H bond and one face of the azetidinone ring from attack by reagents. In synthetic reactions or biological interactions, the tert-butylphenyl group can direct incoming species to the less hindered face of the molecule, thereby controlling stereoselectivity. It also restricts the conformational freedom of the molecule, as discussed in the conformation analysis section.
Table 4: Comparison of Calculated Properties: 4-Phenyl-azetidin-2-one vs. This compound (Illustrative)
| Property | 4-Phenyl-azetidin-2-one | This compound | Influence of tert-Butyl Group |
|---|---|---|---|
| NBO Charge on C4 | +0.15 e | +0.14 e | Minor electronic donation |
| C=O Bond Length | 1.221 Å | 1.222 Å | Negligible electronic effect |
| Rotational Barrier | 2.2 kcal/mol | 2.5 kcal/mol | Increased steric hindrance |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the motion of every atom in this compound, often in the presence of an explicit solvent like water, by solving Newton's equations of motion.
These simulations can reveal how the molecule behaves in a more realistic, solution-phase environment. Key insights from MD simulations would include:
Conformational Dynamics: Observing the transitions between different conformers in real-time and determining their relative populations.
Solvation Structure: Analyzing how solvent molecules (e.g., water) arrange themselves around the solute molecule, forming a solvation shell. This is critical for understanding solubility and reactivity in solution.
Hydrogen Bonding: Identifying the formation and breaking of hydrogen bonds between the lactam's carbonyl oxygen or N-H group and solvent molecules.
Flexibility: Quantifying the flexibility of different parts of the molecule by calculating root-mean-square fluctuations (RMSF) of atomic positions.
MD simulations are particularly valuable for studying how this molecule might interact with a biological target, such as an enzyme, by modeling the complex dynamics of binding and induced fit.
Table 5: Typical Setup for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value |
|---|---|---|
| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, OPLS |
| Solvent Model | Explicit representation of solvent molecules. | TIP3P or SPC/E water model |
| System Size | Number of atoms in the simulation box. | ~10,000 atoms (1 solute + solvent) |
| Simulation Time | The duration of the simulation. | 100 nanoseconds (ns) |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |
Derivatization and Analogues of 4 4 Tert Butyl Phenyl Azetidin 2 One
Synthesis of Structurally Modified Azetidin-2-one (B1220530) Analogues
The synthesis of structurally modified analogues of 4-(4-tert-Butyl-phenyl)-azetidin-2-one predominantly relies on the robust and versatile Staudinger reaction. This [2+2] cycloaddition of a ketene (B1206846) and an imine is a cornerstone in β-lactam chemistry. The general approach involves the reaction of an appropriate ketene with an imine derived from 4-tert-butylaniline (B146146).
One common strategy for introducing diversity is to modify the ketene precursor. For instance, the use of substituted acetyl chlorides allows for the introduction of various functionalities at the 3-position of the azetidin-2-one ring. A general synthetic scheme is depicted below:
A general synthetic route to 3-substituted-4-(4-tert-butylphenyl)azetidin-2-ones.Furthermore, post-synthesis modifications of the parent this compound offer another avenue for derivatization. For example, N-functionalization can be achieved by reacting the deprotonated β-lactam with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents on the nitrogen atom.
Systematic Structural Variations at the 4-Position
While this article focuses on the 4-(4-tert-butylphenyl) moiety, it is crucial to understand the impact of systematic structural variations at this position to contextualize the properties of the title compound. Research on other 4-aryl-azetidin-2-ones has shown that the electronic and steric properties of the aryl substituent significantly influence the compound's reactivity and biological activity.
Introduction of Chirality and Stereogenic Centers at Other Positions of the Azetidin-2-one Ring
The introduction of chirality into the azetidin-2-one ring is of paramount importance, as the stereochemistry often dictates the biological activity of β-lactam compounds. For this compound, stereogenic centers can be introduced at the C3 and C4 positions.
Stereoselective synthesis can be achieved through several methods:
Chiral Auxiliaries: Employing chiral auxiliaries on the ketene or imine precursors can direct the stereochemical outcome of the Staudinger reaction, leading to the formation of specific diastereomers.
Chiral Catalysts: The use of chiral Lewis acid or Brønsted acid catalysts can enantioselectively activate the imine, promoting the formation of one enantiomer over the other.
Resolution: Racemic mixtures of this compound derivatives can be separated into their constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.
The absolute configuration of the stereogenic centers significantly impacts the three-dimensional shape of the molecule, which is crucial for its interaction with biological targets. Both the (4R) and (4S) enantiomers of 4-(4-tert-butylphenyl)azetidin-2-one are known compounds.
Comparison of Reactivity and Stability with Other Azetidin-2-one Derivatives
The reactivity and stability of this compound and its analogues are influenced by several factors inherent to the β-lactam ring and its substituents. The four-membered ring is strained, making the amide bond within it more susceptible to hydrolysis compared to a typical acyclic amide.
The 4-tert-butylphenyl group at the C4 position exerts both steric and electronic effects. The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially increasing the stability of the β-lactam ring towards hydrolysis compared to less hindered 4-aryl analogues. Electronically, the tert-butyl group is weakly electron-donating, which can slightly influence the electrophilicity of the carbonyl carbon.
Compared to azetidin-2-ones with electron-withdrawing groups on the 4-aryl substituent, this compound is expected to be less reactive towards nucleophilic attack due to the electron-donating nature of the tert-butyl group. Conversely, it would be more reactive than analogues bearing strongly electron-donating groups.
Future Research Directions and Unexplored Avenues in 4 4 Tert Butyl Phenyl Azetidin 2 One Chemistry
Development of More Efficient, Sustainable, and Green Synthetic Methodologies
The synthesis of azetidin-2-ones has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The future of synthesizing 4-(4-tert-Butyl-phenyl)-azetidin-2-one lies in the adoption of green and sustainable practices.
Current research on other β-lactams has highlighted several eco-friendly approaches that could be adapted. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Furthermore, the use of environmentally benign solvents or even solvent-free reaction conditions is a key area for development. For instance, the Staudinger [2+2] cycloaddition, a cornerstone of β-lactam synthesis, could be optimized for this compound using greener catalysts and solvent systems. The development of one-pot multicomponent reactions would also enhance the efficiency and sustainability of its synthesis by minimizing intermediate purification steps.
| Green Synthesis Approach | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |
| Solvent-Free Reactions | Minimized waste, reduced environmental impact, simplified purification. |
| Use of Green Solvents (e.g., water, ionic liquids) | Lower toxicity, improved safety profile, potential for catalyst recycling. |
| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps, higher efficiency. |
Exploration of Novel and Unconventional Reaction Pathways for Functionalization
The functionalization of the azetidin-2-one (B1220530) core is crucial for tuning its biological activity and physicochemical properties. For this compound, the exploration of novel and unconventional reaction pathways for its functionalization is a promising research avenue.
One such area is the application of visible-light photocatalysis, which has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. This could enable the introduction of diverse substituents at various positions of the this compound ring. Additionally, transition-metal-catalyzed cross-coupling reactions could be employed to introduce new aryl or alkyl groups, expanding the chemical space around this scaffold. The Kinugasa reaction, for instance, could be explored for the synthesis of novel derivatives.
Advancements in Asymmetric Synthesis and Stereochemical Control
The biological activity of β-lactams is highly dependent on their stereochemistry. Therefore, the development of robust methods for the asymmetric synthesis of this compound is of paramount importance. While stereoselective methods for other β-lactams are well-established, their application to this specific compound remains to be investigated.
Future research should focus on the use of chiral auxiliaries, catalysts, and reagents to control the stereochemical outcome of the synthesis. Organocatalysis, in particular, offers a green and efficient alternative to metal-based catalysts for asymmetric transformations. The development of diastereoselective and enantioselective variants of the Staudinger reaction and other cycloaddition reactions will be crucial for accessing stereochemically pure isomers of this compound.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.
Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of intermediates. For instance, a detailed mechanistic investigation of the Staudinger reaction to form this compound could reveal the factors governing its stereoselectivity. Understanding the reactivity of the β-lactam ring towards nucleophiles and electrophiles will also be critical for its further chemical manipulation.
Application of Cutting-Edge Computational Methodologies for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and development. The application of cutting-edge computational methodologies can significantly accelerate research on this compound.
Density functional theory (DFT) calculations can be used to predict the reactivity and selectivity of different synthetic routes, guiding the design of more efficient syntheses. Molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound and its derivatives to various biological targets, thereby identifying potential therapeutic applications. Furthermore, quantitative structure-activity relationship (QSAR) studies can help in the rational design of new analogues with improved biological activity. The development of predictive models for both synthetic outcomes and biological activity will be a key driver of future research in this area.
| Computational Methodology | Potential Application for this compound |
| Density Functional Theory (DFT) | Predicting reaction pathways, transition states, and stereochemical outcomes. |
| Molecular Docking | Identifying potential biological targets and predicting binding affinities. |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and stability of the molecule and its complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Designing new derivatives with enhanced biological activity. |
Q & A
Q. Example Computational Insight :
- A QSAR model for 3-amino-4-(trifluoromethylphenyl) derivatives showed a 30% increase in predicted bioactivity compared to non-substituted analogs .
Basic: What strategies mitigate instability of the azetidin-2-one ring under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
